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dimethylnicotinonitrile

Cat. No.: B175424

An Application Note and Experimental Protocol Guide for the Utilization of 5-Bromo-2-
methoxy-4,6-dimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental use of 5-Bromo-2-
methoxy-4,6-dimethylnicotinonitrile, a substituted pyridine derivative with potential
applications in medicinal chemistry and materials science. While specific literature on this
compound is limited, its structural motifs—a bromopyridine core, a nitrile group, and a methoxy
substituent—suggest its utility as a versatile chemical building block. This guide synthesizes
established methodologies for analogous compounds to propose detailed protocols for its
synthetic modification and preliminary biological evaluation. All protocols are presented with an
emphasis on the underlying scientific principles and include critical safety information.

Introduction and Compound Profile

5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile (CAS: 113893-02-0) is a poly-substituted
heterocyclic compound.[1] The pyridine ring is a privileged scaffold in drug discovery,
appearing in numerous approved pharmaceuticals. The specific functionalities of this molecule
offer multiple avenues for chemical exploration:
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e The Bromine Atom: Serves as a key reactive handle for palladium-catalyzed cross-coupling
reactions, enabling the introduction of a wide array of aryl, heteroaryl, alkyl, and amino
groups.[2]

e The Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine,
or used to construct other heterocyclic rings.

o The Methoxy Group and Dimethyl Substituents: These groups modulate the electronic
properties and steric environment of the pyridine ring, influencing its reactivity and the
potential biological activity of its derivatives.

Given the prevalence of substituted nicotinonitriles in biologically active compounds, 5-Bromo-
2-methoxy-4,6-dimethylnicotinonitrile represents a valuable starting material for generating
libraries of novel molecules for screening campaigns.[3]

Physicochemical Properties and Safety Data

A summary of the known and estimated properties of 5-Bromo-2-methoxy-4,6-
dimethylnicotinonitrile is presented below.

Property Value Source
CAS Number 113893-02-0 [1]
Molecular Formula CoHsBrN20 [4]
Molecular Weight 241.08 g/mol [5]
Appearance Solid [1]
Melting Point 105.3 °C (Estimated) [6]
Boiling Point 309.42 °C (Estimated) [6]
Water Solubility 108.19 mg/L (Estimated) [6]

Critical Safety and Handling Protocols

As a brominated organic compound containing a nitrile group, 5-Bromo-2-methoxy-4,6-
dimethylnicotinonitrile requires stringent handling precautions.[3][7]
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Hazard Overview:

» Toxicity: Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin.
They can release hydrogen cyanide (HCN) gas under acidic conditions.[1][7]

e Reactivity: Brominated compounds can be reactive and should be stored away from strong
oxidizing agents, reducing agents, and bases.[3]

e [rritation: May cause skin, eye, and respiratory tract irritation.
Mandatory Handling Procedures:

o Engineering Controls: All manipulations, including weighing and solution preparation, MUST
be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

o Personal Protective Equipment (PPE):
o Gloves: Wear chemical-resistant gloves (double-gloving with nitrile is recommended).[7]

o Eye Protection: Chemical safety goggles and a face shield must be worn where a splash
hazard exists.[8]

o Lab Coat: A flame-resistant lab coat must be worn and kept fastened.

o Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as
acids and strong oxidizers.[7] The container should be tightly sealed.

o Spill & Decontamination: In case of a spill, evacuate the area. For small spills within a fume
hood, decontaminate surfaces first with a pH 10 buffer solution, followed by a freshly
prepared 10% bleach solution.[8] All contaminated materials must be disposed of as
hazardous waste.

e Waste Disposal: Dispose of all waste containing this compound in accordance with local,
state, and federal regulations for cyanide- and bromine-containing chemical waste.

Synthetic Applications: The Compound as a
Chemical Scaffold
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The bromine atom at the 5-position is the primary site for synthetic elaboration via cross-
coupling reactions. The following protocols are representative methods for diversifying this core
structure.

G-Bromo-Z-methoxyA,6—dimethylnicotinonitrila

Ar-B(OH)2 R1R2-NH
Pd Catalyst, Base Pd Catalyst, Base, Ligand

Suzuki-Miyaura Coupling Buchwald-Hartwig Amination
(Protocol 1) (Protocol 2)

G—Aryl—z-methoxy—4,6—dimethylnicotinonitrila G—Amino—Z—methoxy—4,6—dimethylnicotinonitrila

Click to download full resolution via product page
Caption: Synthetic utility of the starting material.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C
Bond Formation

This protocol describes a typical procedure for the palladium-catalyzed coupling of an
arylboronic acid with the title compound.[9][10]

Materials:

5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile

Arylboronic acid (e.g., Phenylboronic acid)

Palladium(ll) acetate [Pd(OAc)-]

Triphenylphosphine (PPhs) or other suitable ligand
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Potassium carbonate (K2COs) or another suitable base

1,4-Dioxane and Water (degassed)

Anhydrous magnesium sulfate (MgSQOa)

Ethyl acetate and Hexanes for chromatography

Step-by-Step Procedure:

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or
Nitrogen), add 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile (1.0 mmol), the arylboronic
acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).

Catalyst Addition: In a separate vial, pre-mix Pd(OAc)z (0.03 mmol, 3 mol%) and PPhs (0.06
mmol, 6 mol%) in a small amount of dioxane. Add this catalyst mixture to the Schlenk flask.

Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress
by TLC or LC-MS (typically 4-16 hours).

Workup: Once the starting material is consumed, cool the reaction to room temperature.
Dilute with ethyl acetate (20 mL) and water (10 mL).

Extraction: Separate the layers. Extract the agueous layer with ethyl acetate (2 x 15 mL).

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous
MgSOu4, filter, and concentrate under reduced pressure. Purify the crude residue by flash
column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the 5-aryl-2-
methoxy-4,6-dimethylnicotinonitrile product.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond
Formation

This protocol outlines a general method for coupling a primary or secondary amine to the

bromopyridine core.[4][5]
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Materials:

e 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile

e Amine (e.g., Morpholine)

o Tris(dibenzylideneacetone)dipalladium(0) [Pdz(dba)s]
e (£)-BINAP or other suitable phosphine ligand

e Sodium tert-butoxide (NaOt-Bu)

e Anhydrous Toluene (degassed)

Step-by-Step Procedure:

e Reaction Setup: In an argon-filled glovebox or using Schlenk technique, charge a Schlenk
tube with Pdz(dba)s (0.02 mmol, 2 mol%), (£)-BINAP (0.05 mmol, 5 mol%), and sodium tert-
butoxide (1.4 mmol, 1.4 equiv).

o Reagent Addition: Add 5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile (1.0 mmol) and
anhydrous, degassed toluene (5 mL).

e Amine Addition: Add the amine (1.2 mmol, 1.2 equiv) to the mixture.

» Reaction: Seal the tube and heat the reaction mixture to 80-100 °C. Stir vigorously until TLC
or LC-MS analysis indicates complete consumption of the starting material (typically 6-24
hours).

o Workup: Cool the reaction to room temperature. Quench carefully by adding saturated
agueous ammonium chloride solution. Dilute with diethyl ether or ethyl acetate.

o Extraction and Purification: Wash the organic layer with brine, dry over anhydrous MgSOQOa,
filter, and concentrate. Purify the crude product by flash chromatography to obtain the
desired 5-amino-substituted nicotinonitrile derivative.

Proposed Biological Screening Workflows
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The structural features of this compound and its potential derivatives warrant investigation into
several areas of biological activity. The following are foundational screening protocols to assess
its potential as a therapeutic agent.

Test Compound
(5-Bromo-2-methoxy-4,6-dimethylnicotinonitrile)

:

Antimicrobial Screening
(Broth Microdilution)
(Protocol 4)

Kinase Inhibition
(Luminescence Assay)
(Protocol 5)

Anticancer Cytotoxicity
(MTT Assay)
(Protocol 3)

Determine IC50
(Cell Viability)

Determine IC50
(Kinase Activity)

Determine MIC
(Bacterial/Fungal Growth)

Click to download full resolution via product page

Caption: High-level biological screening workflow.

Protocol 3: In Vitro Anticancer Cytotoxicity (MTT Assay)

This assay determines a compound's ability to inhibit cell proliferation, a hallmark of anticancer
activity.[11]

Materials:

e Human cancer cell line (e.g., MCF-7 for breast cancer)

e DMEM or RPMI-1640 culture medium with 10% FBS and 1% Penicillin-Streptomycin
e Test compound stock solution (e.g., 10 mM in DMSO)

o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e DMSO (cell culture grade)
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e 96-well cell culture plates
Step-by-Step Procedure:

o Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL
of medium. Incubate for 24 hours at 37 °C, 5% CO..

o Compound Treatment: Prepare serial dilutions of the test compound in culture medium.
Remove the old medium from the plate and add 100 pL of the compound dilutions to the
wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

e Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% COs..

o MTT Addition: Add 20 uL of MTT solution to each well and incubate for another 4 hours. The
viable cells will reduce the yellow MTT to purple formazan crystals.

e Formazan Solubilization: Carefully remove the medium and add 150 uL of DMSO to each
well to dissolve the formazan crystals.

o Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

e Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability
against the logarithm of compound concentration and fit to a dose-response curve to
determine the ICso value.

Protocol 4: Antimicrobial Screening (Broth Microdilution
for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound required to
inhibit the growth of a specific microorganism.[6][12]

Materials:
o Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
e Fungal strain (e.g., Candida albicans)

o Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
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e Test compound stock solution (in DMSO)

o Sterile 96-well microtiter plates

o Resazurin solution (optional, as a viability indicator)
Step-by-Step Procedure:

Compound Dilution: In a 96-well plate, add 100 pL of broth to all wells. Add 100 pL of the test
compound stock solution (e.g., at 256 pg/mL) to the first column of wells.

Serial Dilution: Perform a 2-fold serial dilution by transferring 100 pL from the first column to
the second, and so on, across the plate. Discard 100 uL from the last column. This creates a
concentration gradient.

Inoculum Preparation: Prepare a microbial inoculum adjusted to a 0.5 McFarland standard,
then dilute it in broth to achieve a final concentration of approximately 5 x 10> CFU/mL in the
wells.

Inoculation: Add 10 pL of the prepared inoculum to each well. Include a growth control (no
compound) and a sterility control (no inoculum).

Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48
hours for fungi.

MIC Determination: The MIC is the lowest concentration of the compound at which no visible
microbial growth is observed. This can be assessed visually or by measuring absorbance at
600 nm.

Protocol 5: Kinase Inhibition Assay (Luminescence-
Based)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase
by quantifying ATP consumption.[13]

Materials:
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Kinase of interest (e.g., a specific receptor tyrosine kinase)

Kinase-specific substrate peptide

ATP

Test compound stock solution (in DMSO)

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)

ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)

White, opaque 384-well plates

Step-by-Step Procedure:

Compound Plating: Prepare serial dilutions of the test compound. Add 1 pL of each dilution
to the wells of a 384-well plate. Include DMSO as a negative control and a known inhibitor
(e.g., Staurosporine) as a positive control.

Kinase Addition: Add 2 pL of the kinase enzyme solution to each well. Incubate for 10-15
minutes at room temperature to allow for compound-enzyme interaction.

Reaction Initiation: Initiate the kinase reaction by adding 2 pL of a substrate/ATP mixture.

Incubation: Incubate the plate at 30 °C for 60 minutes.

ADP Detection:

o Stop the reaction and deplete the remaining ATP by adding 5 pL of ADP-Glo™ Reagent.
Incubate for 40 minutes at room temperature.

o Convert the generated ADP to ATP and produce a luminescent signal by adding 10 pL of
Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

Data Acquisition: Measure the luminescence of each well using a plate reader.
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» Analysis: The luminescent signal is proportional to kinase activity. Plot the signal against the
logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to
calculate the 1Cso value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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